REACTION_SMILES
|
[C:21]([O:22][CH2:23][CH3:24])(=[O:25])[CH3:26].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[N:6].[CH3:30][CH:31]([CH3:32])[O-:33].[CH3:34][CH:35]([CH3:36])[O-:37].[CH3:38][CH:39]([CH3:40])[O-:41].[CH3:42][CH:43]([CH3:44])[O-:45].[CH:7](=[O:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[Cl:27][CH2:28][Cl:29].[Ti+4:46]>>[C:5](#[N:6])[CH:7]([OH:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:21]([O:22][CH2:23][CH3:24])(=[O:25])[CH3:26].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[N:6].[CH3:30][CH:31]([CH3:32])[O-:33].[CH3:34][CH:35]([CH3:36])[O-:37].[CH3:38][CH:39]([CH3:40])[O-:41].[CH3:42][CH:43]([CH3:44])[O-:45].[CH:7](=[O:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[Cl:27][CH2:28][Cl:29].[Ti+4:46]>>[C:5](#[N:6])[CH:7]([OH:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:21]([O:22][CH2:23][CH3:24])(=[O:25])[CH3:26].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[N:6].[CH3:30][CH:31]([CH3:32])[O-:33].[CH3:34][CH:35]([CH3:36])[O-:37].[CH3:38][CH:39]([CH3:40])[O-:41].[CH3:42][CH:43]([CH3:44])[O-:45].[CH:7](=[O:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[Cl:27][CH2:28][Cl:29].[Ti+4:46]>>[C:5](#[N:6])[CH:7]([OH:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:21]([O:22][CH2:23][CH3:24])(=[O:25])[CH3:26].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[N:6].[CH3:30][CH:31]([CH3:32])[O-:33].[CH3:34][CH:35]([CH3:36])[O-:37].[CH3:38][CH:39]([CH3:40])[O-:41].[CH3:42][CH:43]([CH3:44])[O-:45].[CH:7](=[O:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[Cl:27][CH2:28][Cl:29].[Ti+4:46]>>[C:5](#[N:6])[CH:7]([OH:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |